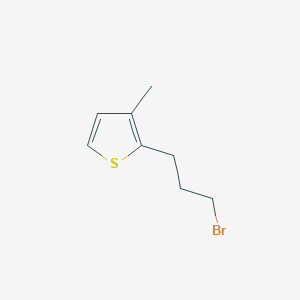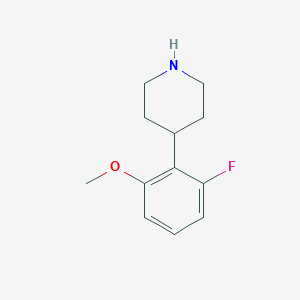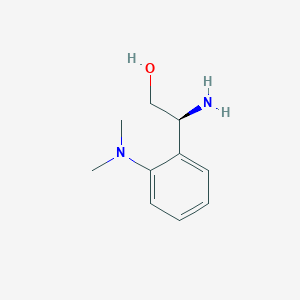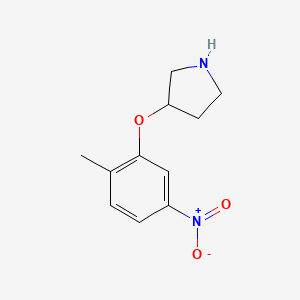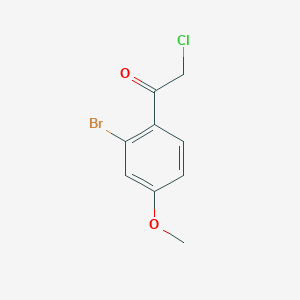
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one is a chemical compound known for its unique structure and properties It is an organic compound that contains bromine, chlorine, and methoxy groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours, yielding the desired product with an 87% yield . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide (NBS) for bromination, and various reducing agents for reduction reactions. .
Applications De Recherche Scientifique
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its inhibitory effects on specific enzymes make it a candidate for drug development and therapeutic applications.
Industry: The compound’s reactivity and functional groups make it useful in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism by which 1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one exerts its effects involves the covalent modification of target proteins. It acts as a protein tyrosine phosphatase inhibitor by covalently binding to the active site cysteine residue of the enzyme, thereby inhibiting its activity. This inhibition can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one can be compared with other similar compounds such as:
2-Bromo-4-methoxyacetophenone: Similar in structure but lacks the chlorine atom.
2-Bromo-4’-nitroacetophenone: Contains a nitro group instead of a methoxy group.
2-Bromo-4’-methylacetophenone: Contains a methyl group instead of a methoxy group.
Propriétés
Formule moléculaire |
C9H8BrClO2 |
|---|---|
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
1-(2-bromo-4-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4H,5H2,1H3 |
Clé InChI |
VOVGFQTWSMCDDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



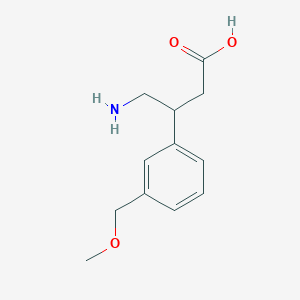
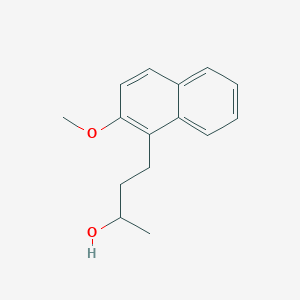


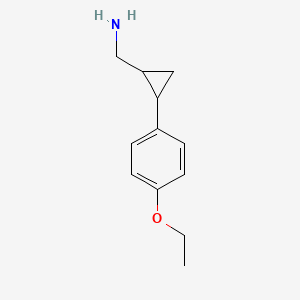
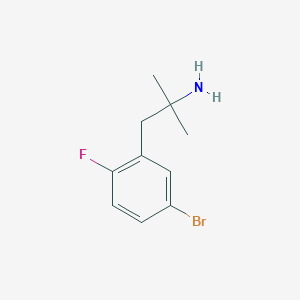
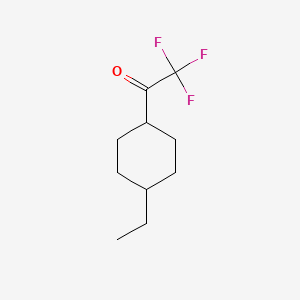
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
